molecular formula C17H19F3N4O4S B2945515 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 1448060-45-4

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2945515
CAS No.: 1448060-45-4
M. Wt: 432.42
InChI Key: HHKFCOBRELGCES-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a morpholine sulfonyl group, a trifluoromethyl pyrazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the morpholine sulfonyl group, the introduction of the trifluoromethyl pyrazole moiety, and the final coupling with the benzamide structure. Common synthetic routes may involve:

    Formation of Morpholine Sulfonyl Group: This step can be achieved by reacting morpholine with sulfonyl chloride under basic conditions.

    Introduction of Trifluoromethyl Pyrazole Moiety: This can be done through a series of reactions starting from pyrazole, involving trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzoyl chloride or a similar benzamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The morpholine sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholine-4-sulfonyl)-2-nitrophenylmorpholine
  • 4-(2-fluoro-4-nitrophenyl)morpholine
  • 4-(4-nitro-2-(trifluoromethyl)phenyl)morpholine

Uniqueness

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O4S/c18-17(19,20)15-5-7-23(22-15)8-6-21-16(25)13-1-3-14(4-2-13)29(26,27)24-9-11-28-12-10-24/h1-5,7H,6,8-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKFCOBRELGCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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